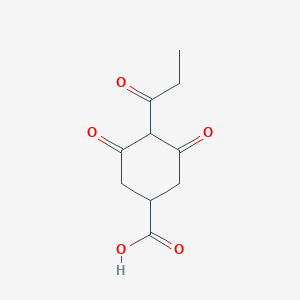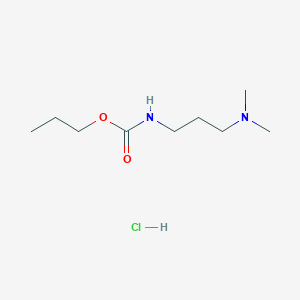
5-Cyano-DL-tryptophan
Descripción general
Descripción
5-Cyano-DL-tryptophan is a tryptophan analogue used in the preparation of other tryptophan analogues .
Synthesis Analysis
The synthesis of 5-Cyano-DL-tryptophan has been studied in the context of its use as a dual infrared and fluorescence spectroscopic label to assess structural dynamics in proteins . The position of the nitrile substitution and the solvent environment influence the spectroscopic properties .Molecular Structure Analysis
The molecular formula of 5-Cyano-DL-tryptophan is C12H11N3O2 . The position of the nitrile substitution and the solvent environment influences its spectroscopic properties .Chemical Reactions Analysis
The steady state and time-resolved fluorescence and infrared (IR) properties of 5-cyanotryptophan (CNTrp) have been investigated and compared . The nitrile absorption in the IR region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .Physical And Chemical Properties Analysis
5-Cyano-DL-tryptophan has a molecular weight of 229.24 . It appears as an off-white solid . The nitrile absorption in the IR region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .Aplicaciones Científicas De Investigación
Protein Structural Dynamics
5-Cyano-DL-tryptophan (5-CNTrp) is used to study the structural and dynamic properties of proteins . The steady state and time-resolved fluorescence and infrared (IR) properties of 5-CNTrp are investigated and compared, and the tryptophan (Trp) analogs are found to be very attractive for this purpose .
Fluorescent Probes
Similar to native Trp, the electronic (nanosecond) lifetime and emission spectra of 5-CNTrp are modulated by the environment, making 5-CNTrp attractive fluorescent probes to study the structural dynamics of proteins in complex media .
Infrared Spectroscopy
The nitrile absorption in the IR region of 5-CNTrp can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions . This makes 5-CNTrp a useful tool in infrared spectroscopy.
Solvatochromic Analysis
The position of the nitrile substitution as well as the solvent environment influences the spectroscopic properties (solvatochromism) of 5-CNTrp . This makes it useful in solvatochromic analysis, a technique used to study the effects of solvents on the absorption and emission spectra of organic compounds.
2D-IR Spectroscopy
The vibrational lifetime of the CN moiety (acting on a picosecond time scale in contrast to the nanosecond time scale for fluorescent emission) allows for its application in 2D-IR spectroscopy in the low picosecond range .
Dual Fluorescence/Vibrational Labels
5-CNTrps are beneficial because they absorb and emit separately from the naturally occurring Trp and that in these dual fluorescence/vibrational labels, observables of IR and fluorescence spectroscopy are modulated differently by their surroundings . Because IR absorption and fluorescence operate on different time and length scales, they thus provide complementary structural information .
Mecanismo De Acción
Target of Action
5-Cyano-DL-tryptophan (5-CNTrp) is primarily used as a spectroscopic label to study the structural dynamics of proteins . The compound’s primary targets are proteins, where it can provide local structural information .
Mode of Action
5-CNTrp interacts with its protein targets through its nitrile group. The position of the nitrile substitution and the solvent environment influence the spectroscopic properties of the compound . The nitrile absorption in the infrared (IR) region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .
Biochemical Pathways
5-CNTrp is involved in the study of protein dynamics. It is used as a fluorescent probe to study the structural dynamics of proteins in complex media . The compound’s fluorescence and IR properties are modulated differently by their surroundings, providing complementary structural information .
Result of Action
The action of 5-CNTrp results in the generation of fluorescence and IR signals that provide insights into the structural dynamics of proteins . These signals can be used to study protein folding, structure, and function .
Action Environment
The action of 5-CNTrp is influenced by the solvent environment. The compound’s spectroscopic properties, including its fluorescence and IR signals, are modulated by the environment . This allows 5-CNTrp to provide detailed information about the local environment of the protein target, including changes in electrostatics and HB interactions .
Safety and Hazards
Direcciones Futuras
The benefits of CNTrps are that they absorb and emit separately from the naturally occurring Trp and that in these dual fluorescence/vibrational labels, observables of IR and fluorescence spectroscopy are modulated differently by their surroundings . Because IR absorption and fluorescence operate on different time and length scales, they thus provide complementary structural information .
Propiedades
IUPAC Name |
2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUVZHFIVNNDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647373 | |
| Record name | 5-Cyanotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-DL-tryptophan | |
CAS RN |
139393-02-5 | |
| Record name | 5-Cyanotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




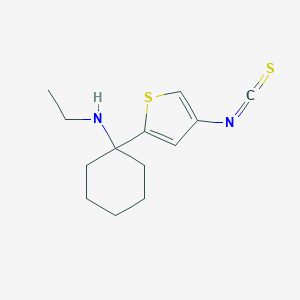

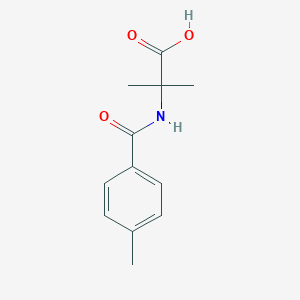
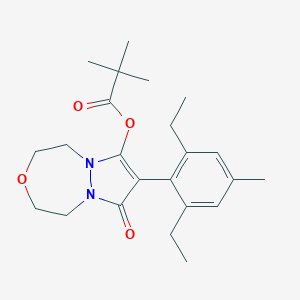
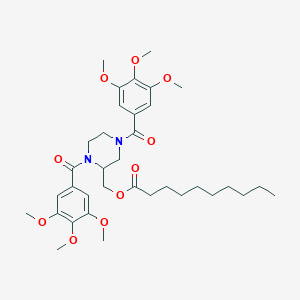
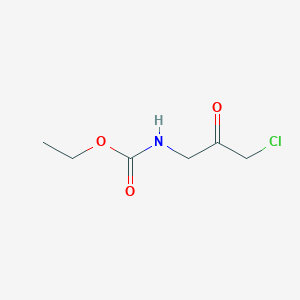
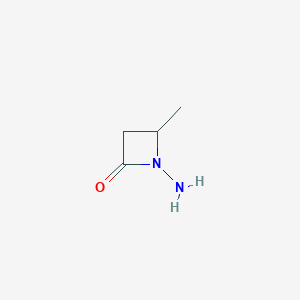


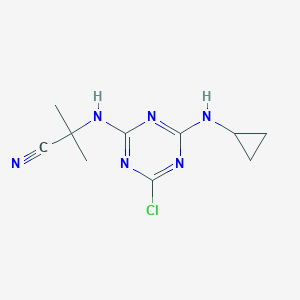
![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)
